Cas no 190957-86-9 (Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester)
Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- ethyl furo[2,3-b]pyridine-6-carboxylate
- Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester
- Furo[2,3-b]pyridine-6-carboxylic acid ethyl ester
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- Inchi: 1S/C10H9NO3/c1-2-13-10(12)8-4-3-7-5-6-14-9(7)11-8/h3-6H,2H2,1H3
- InChI Key: RGGKWHMLQFIGBT-UHFFFAOYSA-N
- SMILES: O1C=CC2=CC=C(C(=O)OCC)N=C12
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 219
- XLogP3: 2.1
- Topological Polar Surface Area: 52.3
Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029181423-1g |
Ethyl furo[2,3-b]pyridine-6-carboxylate |
190957-86-9 | 97% | 1g |
$2050.20 | 2023-09-02 | |
| Alichem | A029181423-5g |
Ethyl furo[2,3-b]pyridine-6-carboxylate |
190957-86-9 | 97% | 5g |
$4924.50 | 2023-09-02 | |
| Chemenu | CM512879-1g |
Ethyl furo[2,3-b]pyridine-6-carboxylate |
190957-86-9 | 97% | 1g |
$*** | 2023-03-31 |
Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester
Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester (CAS No. 190957-86-9): A Key Intermediate in Modern Pharmaceutical Synthesis
Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester, identified by its unique chemical signature under the registry number CAS No. 190957-86-9, represents a significant compound in the realm of pharmaceutical chemistry. This heterocyclic derivative, featuring a fused pyridine and furan ring system, has garnered attention due to its versatile structural framework and potential applications in drug development. The compound’s ethyl ester functionality further enhances its utility as a synthetic intermediate, facilitating various chemical transformations that are pivotal in the synthesis of bioactive molecules.
The structural motif of Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester is particularly noteworthy for its ability to serve as a scaffold in medicinal chemistry. The presence of both a pyridine and furan ring creates a system with distinct electronic and steric properties, which can be exploited to modulate biological activity. This dual heterocyclic system has been explored in the design of molecules targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The carboxylic acid ethyl ester group at the 6-position not only provides a site for further functionalization but also influences the compound’s solubility and metabolic stability.
In recent years, advancements in synthetic methodologies have enabled more efficient access to complex heterocyclic systems like Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester. Modern approaches, such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have streamlined the preparation of this compound, making it more accessible for research and development purposes. These innovations have been instrumental in accelerating the discovery of novel pharmacophores that incorporate this structural motif.
The pharmaceutical industry has shown considerable interest in derivatives of Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester due to their potential as lead compounds. For instance, studies have demonstrated that modifications at the 2- and 3-positions of the fused ring system can yield molecules with enhanced binding affinity to biological targets. Additionally, the carboxylic acid ethyl ester can be converted into other functional groups, such as amides or acids, which are common pharmacophores in drug design. This adaptability makes Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester a valuable building block for medicinal chemists.
Recent research has highlighted the compound’s role in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine ring can interact with metal ions or aromatic residues in protein targets, while the furan moiety introduces additional conformational flexibility. Such features are often exploited to achieve high selectivity and potency. Furthermore, computational studies have been employed to model the interactions of Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester derivatives with biological receptors, providing insights into their binding mechanisms and optimizing their pharmacological profiles.
The synthesis of Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Common strategies include cyclization reactions to form the fused heterocyclic system followed by functional group manipulations to introduce the carboxylic acid ethyl ester at the desired position. Recent publications have reported novel synthetic routes that improve yields and reduce byproduct formation, underscoring the continuous evolution of synthetic methodologies.
The versatility of Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester extends beyond its use as an intermediate; it also serves as a starting material for exploring new chemical space. By incorporating this scaffold into libraries of compounds for high-throughput screening (HTS), researchers can identify novel bioactive molecules with therapeutic potential. The increasing availability of this compound from specialized suppliers has democratized access for academic and industrial researchers alike.
In conclusion,Furo[2,3-b]pyridine-6-carboxylic acid, when used as its ethyl ester derivative under CAS No. 190957-86-9, represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and synthetic accessibility make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new applications for this compound and its derivatives, Furo[2,b]-pyridine systems are poised to remain at the forefront of drug discovery efforts worldwide.
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